molecular formula C23H23N5O3S2 B2817188 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1217089-90-1

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2817188
CAS No.: 1217089-90-1
M. Wt: 481.59
InChI Key: RSEPZZZASWZMKS-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a fused heterocyclic system integrating thiophene, triazole, and pyrimidine rings. Key substituents include:

  • A thioether group at position 1, linked to a 3,4-dihydroisoquinoline moiety via a 2-oxoethyl spacer.
  • A tetrahydrofuran-2-ylmethyl group at position 4.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes involve:

  • Cyclocondensation of enaminones with thiourea derivatives .
  • Use of glacial acetic acid and sodium acetate as catalysts for heterocycle formation .

Properties

IUPAC Name

12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c29-19(26-9-7-15-4-1-2-5-16(15)12-26)14-33-23-25-24-22-27(13-17-6-3-10-31-17)21(30)20-18(28(22)23)8-11-32-20/h1-2,4-5,8,11,17H,3,6-7,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPZZZASWZMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Comparable Heterocyclic Compounds

Compound Name Core Structure Key Substituents Biological Relevance (Inferred) Reference
1-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno-triazolo-pyrimidinone Thieno-triazolo-pyrimidinone 3,4-Dihydroisoquinoline (thioether-linked), tetrahydrofuran-2-ylmethyl Kinase inhibition, epigenetic modulation
Thieno[2,3-b]pyridin-4(7H)-one derivatives Thieno-pyridinone Phenyl, pyrazolyl, triazolopyrimidinyl Anticancer activity (in vitro assays)
Pyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones Pyrrolo-quinoline + thioxothiazolidinone Halogenated aryl, ester groups Antimicrobial, antitumor potential
3a-(4-Chlorophenyl)-1-thioxo-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Imidazo-quinazolinone 4-Chlorophenyl, thioamide HDAC inhibition, metal chelation

Key Observations :

  • The target compound’s thieno-triazolo-pyrimidinone core distinguishes it from thieno-pyridinones (e.g., ) and imidazo-quinazolinones (). The triazole ring may enhance π-π stacking interactions in biological targets .
  • The 3,4-dihydroisoquinoline substituent is unique compared to the 4-chlorophenyl group in , suggesting divergent binding affinities (e.g., isoquinoline’s planar structure vs. chlorophenyl’s hydrophobicity).
  • The tetrahydrofuran-2-ylmethyl group could improve solubility relative to purely aromatic substituents (e.g., phenyl groups in ) .

Key Observations :

  • The target compound’s synthesis may parallel ’s use of thiourea and acetic acid for cyclization .
  • highlights DFT-NMR for structural validation, a method applicable to confirm the target’s tautomeric forms (e.g., thioether vs. thiol configurations) .
Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties via Similarity Indexing (cf. )

Property Target Compound SAHA (Reference) Aglaithioduline ()
Molecular Weight ~550–600 g/mol (estimated) 264.3 g/mol 298.4 g/mol
LogP ~2.5–3.5 (moderate lipophilicity) 1.9 2.3
Hydrogen Bond Acceptors 8–10 5 6
Topological Polar Surface Area ~150–160 Ų 89 Ų 110 Ų
Solubility (Class) Poor (aryl/thiophene dominance) Moderate Moderate

Key Observations :

  • The target’s higher molecular weight and polar surface area compared to SAHA (a known HDAC inhibitor) suggest reduced blood-brain barrier permeability but improved target specificity .
  • The thioether and tetrahydrofuran groups may enhance metabolic stability relative to compounds with ester linkages (e.g., ) .

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